![molecular formula C44H44N2P2 B12876643 (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups attached to a diazacyclotetradecine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine typically involves multiple steps. One common method starts with the preparation of the diazacyclotetradecine ring system, followed by the introduction of diphenylphosphino groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran or dichloromethane are commonly used, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It acts as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Compounds with modified phosphine groups.
Coordination: Metal-ligand complexes.
科学研究应用
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine has several applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, where it can form complexes with biologically relevant metals.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and others. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with a simpler structure.
Bis(diphenylphosphino)methane: Similar in function but with a different backbone structure.
1,2-Bis(diphenylphosphino)ethane: A commonly used bidentate ligand with a shorter chain length.
Uniqueness
(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine is unique due to its larger ring system and the presence of two diphenylphosphino groups. This structure provides greater flexibility and the ability to form more stable and diverse metal complexes compared to simpler phosphine ligands.
属性
分子式 |
C44H44N2P2 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
(22-diphenylphosphanyl-8,17-diazatricyclo[16.4.0.02,7]docosa-1(18),2(7),3,5,19,21-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C44H44N2P2/c1-2-4-18-34-46-40-30-20-32-42(48(37-25-13-7-14-26-37)38-27-15-8-16-28-38)44(40)43-39(45-33-17-3-1)29-19-31-41(43)47(35-21-9-5-10-22-35)36-23-11-6-12-24-36/h5-16,19-32,45-46H,1-4,17-18,33-34H2 |
InChI 键 |
FRFLXDDOSFXIFP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
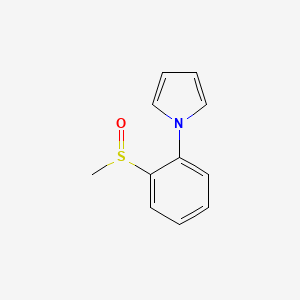
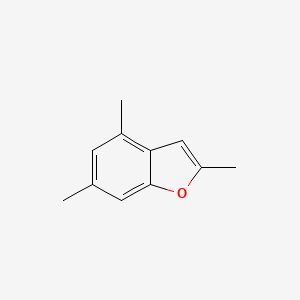
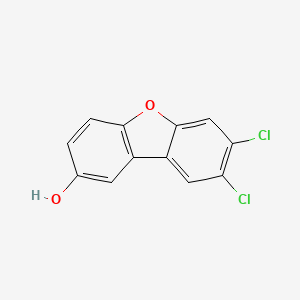
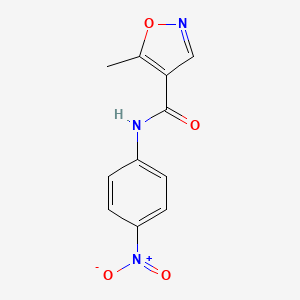
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
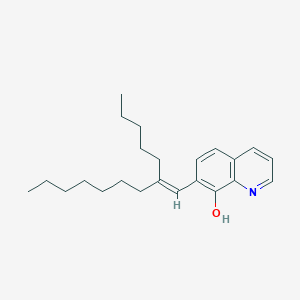
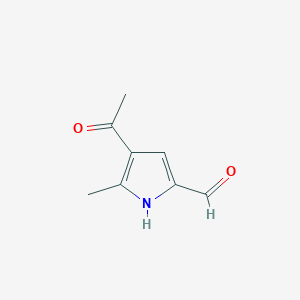
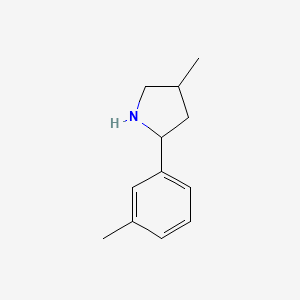
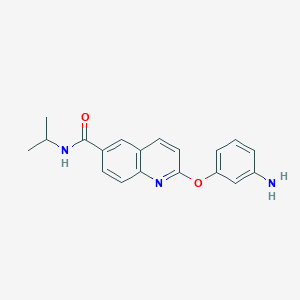
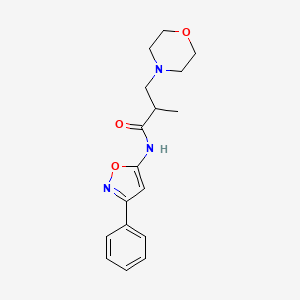
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

